Ethyl (2-Azidoethoxy-d4)acetoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

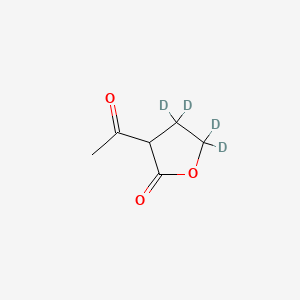

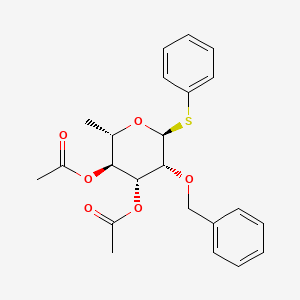

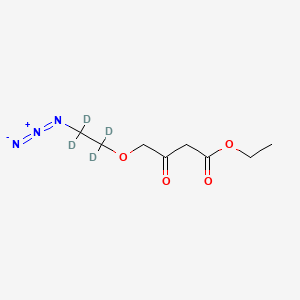

Ethyl (2-Azidoethoxy-d4)acetoacetate is a biochemical used for proteomics research . It has a molecular weight of 219.23 and a molecular formula of C8H9D4N3O4 . It appears as an oil and is soluble in Acetone, Ethyl Acetate, and Methanol .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: [2H]C([2H])(OCC(=O)CC(=O)OCC)C([2H])([2H])N=[N+]=[N-] .Physical and Chemical Properties Analysis

This compound appears as an oil and is soluble in Acetone, Ethyl Acetate, and Methanol . It should be stored at -20° C .Aplicaciones Científicas De Investigación

Analytical Methods in Determining Antioxidant Activity

Antioxidants play a crucial role in various fields, from food engineering to medicine. A critical review by Munteanu and Apetrei (2021) highlights significant tests used to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, among others. These assays are based on spectrophotometry, monitoring characteristic colors or the discoloration of solutions to analyze antioxidants' presence or capacity in complex samples (Munteanu & Apetrei, 2021).

ABTS/PP Decolorization Assay for Antioxidant Capacity

The ABTS•+ radical cation-based assays, as discussed by Ilyasov et al. (2020), are abundant for antioxidant capacity assays. This review explores the reaction pathways of the ABTS/potassium persulfate decolorization assay, indicating that some antioxidants can form coupling adducts with ABTS•+, a reaction specific to certain antioxidants. This in-depth analysis adds to understanding the comparative analysis of antioxidants (Ilyasov et al., 2020).

Colorimetric Method for Estimating Acetoacetate

A historical review of methods for estimating acetoacetate in biological samples, by Schilke and Johnson (1965), discusses the use of sodium nitroprusside in a color reaction with acetoacetic acid. This method's evolution highlights the importance of developing sensitive and specific analytical techniques for compound detection, potentially relevant for research into ethyl (2-azidoethoxy-d4)acetoacetate's applications (Schilke & Johnson, 1965).

Facile Synthesis and Antioxidant Evaluation

Research by Laroum et al. (2019) on the synthesis of isoxazolone derivatives showcases the development of environmentally friendly procedures for preparing heterocycles via multi-component reactions. This synthesis approach, emphasizing green chemistry principles, could be instrumental in exploring this compound's synthesis and application in producing biologically active molecules (Laroum et al., 2019).

Propiedades

IUPAC Name |

ethyl 4-(2-azido-1,1,2,2-tetradeuterioethoxy)-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-2-15-8(13)5-7(12)6-14-4-3-10-11-9/h2-6H2,1H3/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVPZBURNBMJNW-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC(=O)CC(=O)OCC)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661953 |

Source

|

| Record name | Ethyl 4-{[2-azido(~2~H_4_)ethyl]oxy}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189691-91-5 |

Source

|

| Record name | Ethyl 4-{[2-azido(~2~H_4_)ethyl]oxy}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B562453.png)

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)

![3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562464.png)